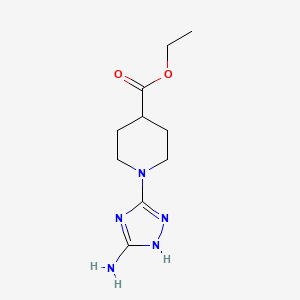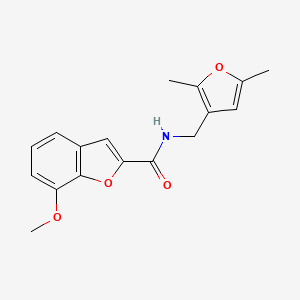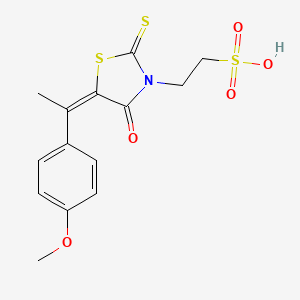![molecular formula C14H19N3OS2 B2806035 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 393573-00-7](/img/structure/B2806035.png)
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfanyl group at the 5-position of the thiadiazole ring and an adamantane-1-carboxamide moiety
Preparation Methods
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-methylsulfanyl-1,3,4-thiadiazole-2-amine with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer activities. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and to interfere with DNA synthesis and repair mechanisms. The presence of the adamantane moiety may enhance the compound’s ability to penetrate cell membranes and reach its target sites .
Comparison with Similar Compounds
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a trifluoromethyl group instead of a methylsulfanyl group and a benzamide moiety instead of an adamantane-1-carboxamide moiety. It exhibits different biological activities and chemical properties.
5-acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound contains an acetamido group and a sulfonamide group, making it structurally different from this compound.
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-13-17-16-12(20-13)15-11(18)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIBKBARVLXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2805952.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2805956.png)
![N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2805957.png)


![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2805960.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2805963.png)


![tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride](/img/structure/B2805973.png)

